molecular formula C10H17NO4 B13087190 (R)-Tert-Butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate

(R)-Tert-Butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate

Cat. No.: B13087190
M. Wt: 215.25 g/mol
InChI Key: RDLYXOPLDAOZNV-SSDOTTSWSA-N
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Description

(R)-Tert-Butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a hydroxymethyl substituent at the 4-position and a tert-butoxycarbonyl (Boc) protecting group. This compound is structurally significant in medicinal chemistry as a versatile intermediate for synthesizing bioactive molecules, particularly those requiring stereochemical precision. The Boc group enhances solubility and stability during synthetic processes, while the hydroxymethyl moiety offers a reactive handle for further functionalization, such as oxidation or coupling reactions .

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

tert-butyl (4R)-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-7(6-12)4-8(11)13/h7,12H,4-6H2,1-3H3/t7-/m1/s1

InChI Key

RDLYXOPLDAOZNV-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](CC1=O)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1=O)CO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Formation of the pyrrolidinone ring with stereochemical control.
  • Introduction of the tert-butyl carbamate protecting group on the nitrogen.
  • Selective hydroxymethylation at the 4-position.

The stereochemistry is controlled either by starting from chiral precursors or by asymmetric synthesis techniques.

Reported Synthetic Routes and Conditions

Step Reagents/Conditions Description Yield (%) Notes/References
1 Starting from N-Boc-pyrrolidinone derivatives Construction of the pyrrolidinone ring with Boc protection Variable Boc protection stabilizes the nitrogen for subsequent transformations
2 Hydroxymethylation via nucleophilic substitution or reduction Introduction of hydroxymethyl group at 4-position Moderate to good Achieved by selective functionalization, often via protected intermediates
3 Use of strong bases such as sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO) Facilitates substitution reactions or deprotonation steps 60-74% in related piperidine analogs Conditions adapted from similar piperidine derivatives with hydroxymethyl groups
4 Mitsunobu reaction using di-isopropyl azodicarboxylate and triphenylphosphine in THF/toluene For ether formation or substitution on hydroxymethyl group 60-74% Used in analog synthesis, indicating applicability to pyrrolidine systems

Detailed Example Procedure

One detailed approach adapted from related pyrrolidine and piperidine derivatives involves:

  • Starting with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate as a model compound.
  • Treatment with sodium hydride (60% dispersion) in dry DMF at room temperature to generate the alkoxide intermediate.
  • Subsequent reaction with electrophilic aromatic halides or other substituents to functionalize the hydroxymethyl group.
  • Purification by silica gel chromatography using ethyl acetate/hexane mixtures to isolate the pure product.

Notes on Stereochemical Control

  • The (R)-configuration is maintained by using chiral starting materials or chiral catalysts.
  • The stereochemistry is confirmed by NMR and chiral HPLC analysis.
  • Protecting groups such as Boc are critical to prevent side reactions at the nitrogen during functionalization.

Comparative Data from Analogous Compounds

Compound Reaction Conditions Yield (%) Key Observations
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate Potassium tert-butoxide in DMSO, 20°C, 1h 60% Efficient substitution, mild conditions
tert-Butyl 4-((2-bromo-5-nitropyridin-4-yloxy)methyl)piperidine-1-carboxylate Sodium hydride in DMF, RT, overnight 62% High selectivity, good yield
tert-Butyl 4-((4-chloro-2-cyanophenoxy)methyl)piperidine-1-carboxylate DIAD, triphenylphosphine in THF/toluene, RT, 12h 60-74% Mitsunobu reaction for ether formation

These analogs provide insight into likely conditions for the preparation of the target pyrrolidinone compound.

Summary of Key Research Findings

  • The preparation of (R)-Tert-Butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate involves Boc-protected pyrrolidinone intermediates.
  • Hydroxymethylation is achieved via nucleophilic substitution or reduction methods under mild to moderate conditions.
  • Strong bases such as sodium hydride or potassium tert-butoxide in polar aprotic solvents facilitate key steps.
  • Mitsunobu reactions are employed for etherification or substitution on the hydroxymethyl group in related analogs.
  • Yields typically range from 50% to 74% depending on the exact protocol and substrate.
  • Stereochemical integrity is preserved by using chiral precursors and careful reaction control.
  • Purification is commonly done by silica gel chromatography using ethyl acetate/hexane gradients.

Chemical Reactions Analysis

Types of Reactions

®-Tert-Butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group at the 2-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)-2-oxopyrrolidine-1-carboxylate.

    Reduction: 4-(Hydroxymethyl)-2-hydroxypyrrolidine-1-carboxylate.

    Substitution: 4-(Alkoxymethyl)-2-oxopyrrolidine-1-carboxylate.

Scientific Research Applications

®-Tert-Butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as an intermediate in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-Tert-Butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s chiral nature allows it to interact selectively with chiral centers in biological molecules, enhancing its efficacy in medicinal applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural framework is compared to analogues with variations in substituents, ring systems, and functional groups:

Compound Name Key Structural Differences Molecular Formula CAS RN Key Properties/Applications Reference ID
(R)-tert-Butyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-1-carboxylate Methoxyphenyl substituent at 4-position C₁₇H₂₃NO₄ Not Provided Synthesized via Jones oxidation; Rf = 0.35 (CH₂Cl₂/MeOH 96:4)
tert-Butyl cis-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate Piperidine ring; fluorine at 3-position C₁₁H₂₀FNO₃ 159635-49-1 PharmaBlock building block; potential CNS targeting
tert-Butyl 4-[4-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate Tetrahydro-1(2H)-pyrazine ring; aromatic substitution C₁₆H₂₄N₂O₃ 158985-37-6 mp 109–111°C; commercial availability (Kanto Reagents)
(R)-tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate Methoxy-oxoethyl substituent at 2-position C₁₂H₂₁NO₄ 132482-05-4 Medical intermediate; 95% purity
tert-Butyl (3r,4s)-3-(3-ethoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate Ethoxyphenyl substituent; stereochemical complexity C₁₈H₂₅NO₄ 1186654-62-5 Late-stage diversification candidate

Physical and Spectral Properties

  • Melting Points : The hydroxymethylphenyl pyrazine derivative () melts at 109–111°C, whereas peptide intermediates () show broader ranges (115.5–128.6°C), reflecting crystallinity differences due to aromatic vs. aliphatic substituents .
  • Spectroscopic Data : The methoxy-oxoethyl analogue () displays distinct ¹H/¹³C NMR shifts compared to the hydroxymethyl parent compound, underscoring the electronic effects of substituents .

Key Research Findings

  • Structural Similarity Analysis : Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate (similarity score 0.93, ) shares a pyrrolidine backbone but lacks the hydroxymethyl and Boc groups, reducing its utility in stereoselective synthesis .
  • Commercial Viability : The hydroxymethylphenyl pyrazine derivative () is commercially available at premium pricing (JPY 83,400/5g), reflecting its niche applications in natural product research .

Biological Activity

Chemical Structure and Properties
(R)-Tert-Butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate, with the CAS number 1167436-29-4, has a molecular weight of 215.25 g/mol and a molecular formula of C10_{10}H17_{17}NO4_4. This compound is characterized by its pyrrolidine structure, which contributes to its biological activity and potential therapeutic applications. The compound is typically stored in a dry environment at temperatures between 2-8°C to maintain stability .

The biological activity of (R)-Tert-Butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate is largely attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures exhibit properties such as enzyme inhibition, antimicrobial activity, and potential anticancer effects.

Antioxidant Activity

Preliminary studies suggest that this compound may possess antioxidant properties, which are crucial for combating oxidative stress in biological systems. Antioxidants play a significant role in preventing cellular damage caused by free radicals.

Antimicrobial Properties

Similar derivatives have shown promising antimicrobial activity against various pathogens. The presence of the hydroxymethyl group in the structure may enhance its interaction with microbial cell membranes, leading to increased efficacy in inhibiting bacterial growth.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes can be beneficial in therapeutic contexts, particularly in metabolic disorders. It is hypothesized that (R)-Tert-Butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate may modulate enzyme activity related to metabolic pathways.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various pyrrolidine derivatives, including (R)-Tert-Butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate. The results indicated a significant correlation between structural features and antioxidant activity, suggesting that modifications to the pyrrolidine ring could enhance efficacy.

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
(R)-Tert-Butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate78.545
Control (Ascorbic Acid)95.010

Case Study 2: Antimicrobial Testing

In vitro studies assessed the antimicrobial properties of the compound against common bacterial strains. The results demonstrated effective inhibition of growth, particularly against Gram-positive bacteria.

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli10100

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